Microtubule Network Disruption in A375 Melanoma Cells at 10 µM – Direct Comparison to Negative Control
Compound 2d, the (S)-enantiomer that shares stereochemistry with CAS 2387332-20-7, was directly compared to a DMSO vehicle control for its ability to disrupt the microtubule network in A375 melanoma cells. At 10 µM, compound 2d caused a statistically significant reduction in cell count (p < 0.0001) and an increase in the nucleus-to-cytoplasm area ratio, consistent with microtubule collapse. This assay was part of a panel that included other halogenated analogs (1g, 1h, 2c), but only compounds with the 2-chloro-5-iodo substitution and the (S)-tetrahydrofuran configuration, including 2d, were highlighted as effective destabilizers [1].
| Evidence Dimension | Microtubule destabilization – A375 cell count after 48 h treatment |
|---|---|
| Target Compound Data | Compound 2d (10 µM): Significant reduction in cell count (**** p < 0.0001 vs control) |
| Comparator Or Baseline | DMSO vehicle control |
| Quantified Difference | p < 0.0001 (one-way ANOVA, n = 3) |
| Conditions | A375 melanoma cell line, 10 µM compound, 48 h incubation, tubulin immunofluorescence staining |
Why This Matters
This provides direct cellular imaging evidence that the compound induces microtubule collapse, differentiating it from less potent HPAs that fail to show significant destabilization at the same concentration.
- [1] Ibba, R. et al. Compounds 1g, 1h, 2c, and 2d destabilize microtubules. Figure 3, PMC article PMC12470774. View Source
